Anemarrhena B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Anemarrhena B is derived from the rhizome of Anemarrhena asphodeloides, a plant native to China and Mongolia . It belongs to the family Asparagaceae, subfamily Agavoideae . The plant is a perennial herb with leaves that are linear and grow from the base . The dried rhizome of this plant is used in traditional Chinese medicine and is known for its anti-inflammatory, antipyretic, sedative, and diuretic effects .

Synthesis Analysis

The synthesis of this compound involves the extraction of the compound from the rhizome of Anemarrhena asphodeloides . The extraction process involves the use of various solvents such as ethanol . The extract is then subjected to various analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the identification and quantification of this compound .

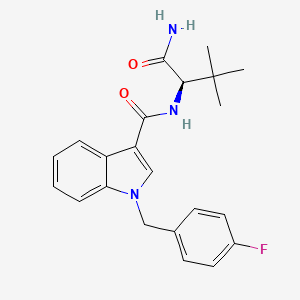

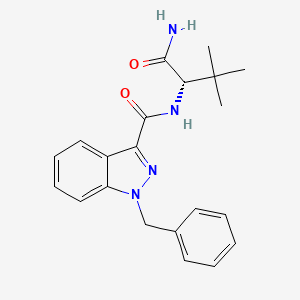

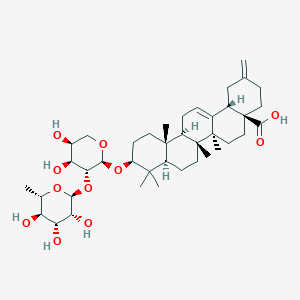

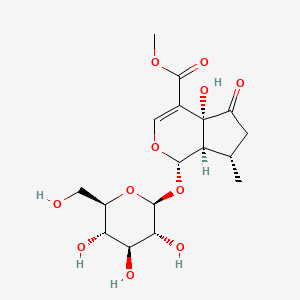

Molecular Structure Analysis

The molecular structure of this compound is established through various analytical techniques such as ultraviolet (UV), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . The compound belongs to the class of steroidal saponins .

Aplicaciones Científicas De Investigación

Traditional Medicine and Pharmacology : Anemarrhena B is used in traditional medicine for various ailments such as febrile diseases, cough, and night sweats, and has shown a wide range of biological activities, including anti-tumor, anti-oxidation, anti-microbial, anti-virus, anti-inflammation, anti-osteoporosis, and anti-skin aging effects (Wang et al., 2014).

Insulin Resistance Treatment : Anemarrhena saponins from this compound improve insulin resistance in rats through the IRS-1/PI3K/AKT pathway, suggesting potential applications in diabetes treatment (Feng et al., 2021).

Anti-Inflammatory Effects : Anemarsaponin B isolated from this compound has shown to reduce inflammation in macrophages by regulating the nuclear factor-kappaB and p38 pathways (Kim et al., 2009).

Immune Response and Anti-Inflammatory Effects : this compound extract enhances the immune response and exhibits anti-inflammatory effects in macrophages, potentially useful for immune-related conditions (Ji et al., 2019).

Laxative Effects : Polysaccharides from this compound have laxative effects and could be effective in treating constipation, operating through gastrointestinal hormones and neurotransmitters (Li et al., 2019).

Scalp Care and Hair Loss Prevention : A scalp care solution containing Timosaponin B-II from this compound improves scalp hydration, reduces dandruff, and prevents hair loss (Xiao et al., 2020).

Regulating Insulin Sensitivity in Adipocytes : The total phenolic fraction of this compound regulates insulin sensitivity in adipocytes, important for managing metabolic disorders (Zhao et al., 2014).

Gut Microbiota Modulation and Pancreatic Function in Diabetes : this compound modulates gut microbiota and restores pancreatic function in diabetic rats, offering a potential therapeutic approach for diabetes (Yan et al., 2021).

Reducing Blood Glucose Levels : Both processed and unprocessed this compound can clear heat and reduce blood glucose levels, with processed forms showing better efficacy (Tian-zhu, 2010).

Antidiabetic Activity : this compound shows antidiabetic activity, with components like mangiferin and its glucoside being active against type 2 diabetes (Miura et al., 2001).

Oxidative Stress in Obesity : Timosaponin from this compound alleviates oxidative stress in obese rats, indicating potential use in obesity management (Liu et al., 2021).

Inflammation and Insulin Resistance Reduction : The total phenolic fraction of this compound inhibits inflammation and reduces insulin resistance in adipocytes (Zhao et al., 2014).

Safety and Hazards

Anemarrhena B is considered toxic and should be handled only by personnel trained in handling potent active pharmaceutical ingredients . It can cause moderate to severe irritation to the skin and eyes . In case of accidental ingestion, inhalation, or contact with skin or eyes, immediate medical attention is required .

Direcciones Futuras

Future research on Anemarrhena B could focus on elucidating its exact mechanism of action, exploring its potential therapeutic applications, and investigating its physical and chemical properties in more detail . Additionally, due to its significant cytotoxicity observed at higher concentrations and longer incubation times, thorough investigation into potential adverse effects is required .

Propiedades

IUPAC Name |

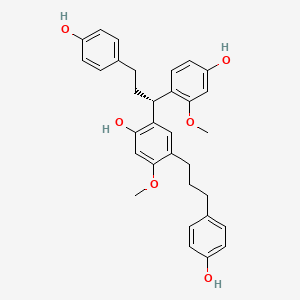

2-[(1S)-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propyl]-4-[3-(4-hydroxyphenyl)propyl]-5-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34O6/c1-37-31-20-30(36)29(18-23(31)5-3-4-21-6-11-24(33)12-7-21)27(16-10-22-8-13-25(34)14-9-22)28-17-15-26(35)19-32(28)38-2/h6-9,11-15,17-20,27,33-36H,3-5,10,16H2,1-2H3/t27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWXNHLCUWCEQV-HHHXNRCGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCCC2=CC=C(C=C2)O)C(CCC3=CC=C(C=C3)O)C4=C(C=C(C=C4)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1CCCC2=CC=C(C=C2)O)[C@H](CCC3=CC=C(C=C3)O)C4=C(C=C(C=C4)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.